Canaline

Übersicht

Beschreibung

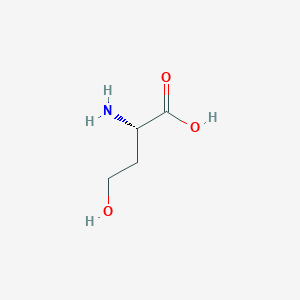

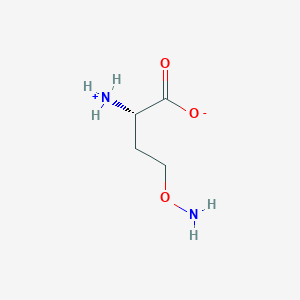

Canaline, also known as 2-amino-4-(aminooxy)butanoic acid, is a non-proteinogenic amino acid. It is primarily found in legumes, particularly in the jack bean (Canavalia ensiformis). This compound is structurally related to ornithine, with the key difference being the presence of an aminooxy group in its side chain . This compound is notable for its potent insecticidal and neurotoxic properties .

Wirkmechanismus

Target of Action

The primary target of Canaline is the enzyme Ornithine aminotransferase, which is found in mitochondria . This enzyme plays a crucial role in the urea cycle, a series of biochemical reactions in mammals that help detoxify ammonia and produce urea .

Mode of Action

this compound inhibits Ornithine aminotransferase, disrupting its normal function . This inhibition primarily stems from this compound’s ability to readily form oximes with keto acids and aldehydes, especially the pyridoxal phosphate cofactor of many vitamin B6-dependent enzymes .

Biochemical Pathways

this compound affects the urea cycle, a biochemical pathway that converts toxic ammonia to urea for excretion . This compound is a substrate for Ornithine aminotransferase, leading to the synthesis of L-ureidohomoserine . This compound is then converted to L-canavaninosuccinic acid by argininosuccinic acid synthetase. L-canavaninosuccinic acid is cleaved to form L-canavanine, another non-proteinogenic amino acid . This series of reactions forms the this compound-urea cycle, analogous to the ornithine-urea cycle .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound and its potential as a drug .

Result of Action

The inhibition of Ornithine aminotransferase by this compound leads to the disruption of normal cellular function . In insects, for example, this compound induces almost continuous motor activity, leading to disorientation and less patterned muscle activity . In plants, this compound’s toxicity is likely associated with the formation of non-functional proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors

Biochemische Analyse

Biochemical Properties

Upon treatment, Canaline, this arginine structural analogue, is typically incorporated into proteins by arginyl-tRNA synthetase, leading to rapid functional disruption of such “canavanyl proteins” .

Cellular Effects

This compound’s toxicity originates from incorporation into proteins as well as arginase-mediated hydrolysis to this compound that forms stable oximes with carbonyls . This leads to disruption of cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves the synthesis of non-functional proteins in sensitive organisms, a similar mode of action to that of other simple NPAAs .

Temporal Effects in Laboratory Settings

It is known that this compound’s application has been shown to cause disruption of polyamine metabolism and formation of reactive nitrogen species including nitric oxide .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Its toxicity has been associated with autoimmunological diseases in humans or animals feeding on plants containing this NPAA .

Metabolic Pathways

During germination, this compound catabolism produces this compound and urea, which are further degraded to homoserine, CO2, and ammonia .

Vorbereitungsmethoden

Canalin kann auf verschiedene Weise synthetisiert werden. Ein gängiger Ansatz beinhaltet die enzymatische Umwandlung von Canavanin unter Verwendung von Arginase . Dieses Verfahren liefert Canalin mit einem hohen Reinheitsgrad. Zusätzliche synthetische Wege für Canalin beinhalten die Verwendung von Hydroxylamin und Cyanamid zur Herstellung von Hydroxyguanidin, das dann zu Canalin umgewandelt wird . Industrielle Produktionsverfahren stützen sich häufig auf den enzymatischen Ansatz aufgrund seiner Effizienz und hohen Ausbeute.

Analyse Chemischer Reaktionen

Canalin unterliegt verschiedenen Arten chemischer Reaktionen:

Oxidation: Canalin kann oxidiert werden, um Oxime mit Ketocarbonsäuren und Aldehyden zu bilden.

Reduktion: Es kann reduktiv gespalten werden, um Homoserin zu erzeugen, eine nicht-proteinogene Aminosäure.

Substitution: Canalin kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Aminooxygruppe.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Oxime und Homoserin .

Wissenschaftliche Forschungsanwendungen

Canalin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz bei der Synthese verschiedener Verbindungen verwendet, einschließlich Peptide.

Biologie: Canalin wird in Studien zur Pflanzenernährung und zum Stoffwechsel eingesetzt.

Medizin: Seine neurotoxischen Eigenschaften machen es zum Gegenstand des Interesses in Neurotoxizitätsstudien.

Industrie: Die insektiziden Eigenschaften von Canalin werden bei der Entwicklung von natürlichen Insektiziden genutzt.

5. Wirkmechanismus

Canalin übt seine Wirkungen hauptsächlich durch die Hemmung der Ornithin-Aminotransferase aus . Diese Hemmung erfolgt, weil Canalin Oxime mit dem Pyridoxalphosphat-Cofaktor von Vitamin-B6-abhängigen Enzymen bildet . Diese Interaktion stört die normale Funktion dieser Enzyme, was zu den toxischen Wirkungen der Verbindung führt.

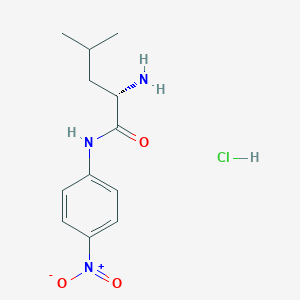

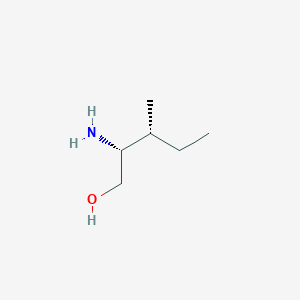

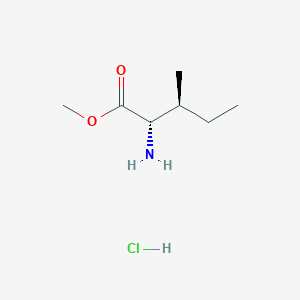

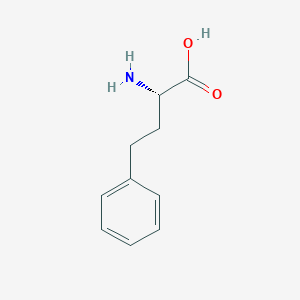

Vergleich Mit ähnlichen Verbindungen

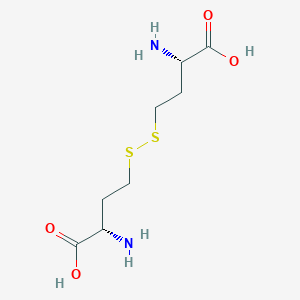

Canalin wird oft mit Canavanin verglichen, einer anderen nicht-proteinogenen Aminosäure, die in Hülsenfrüchten vorkommt . Beide Verbindungen weisen strukturelle Ähnlichkeiten mit proteinogenen Aminosäuren (Ornithin bzw. Arginin) auf und zeigen toxische Eigenschaften. Canalin ist einzigartig durch seine Aminooxygruppe, die in Canavanin nicht vorhanden ist . Andere ähnliche Verbindungen sind Ureido-Homoserin und Canavanin-Bernsteinsäure, die Zwischenprodukte im Canalin-Harnstoffzyklus sind .

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-aminooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-9-6/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPGMQABJNQLLF-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CON)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197925 | |

| Record name | Canaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Canaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

496-93-5 | |

| Record name | L-Canaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Canaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-4-(aminooxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7H2XP1ZNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Canaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

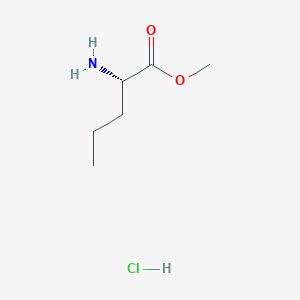

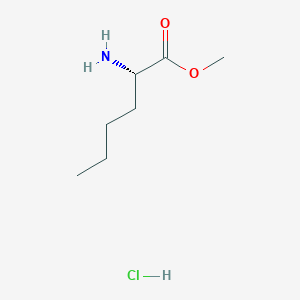

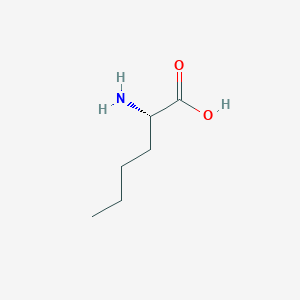

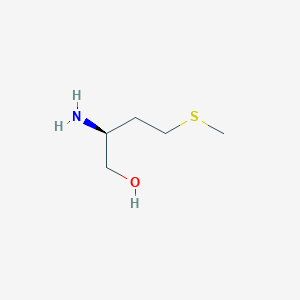

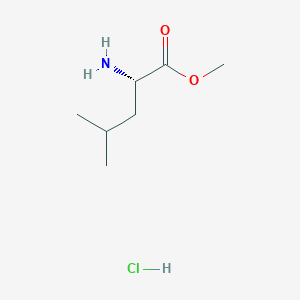

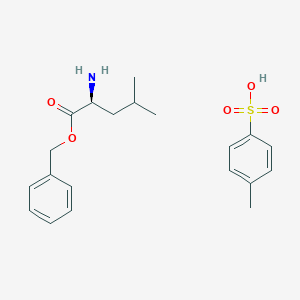

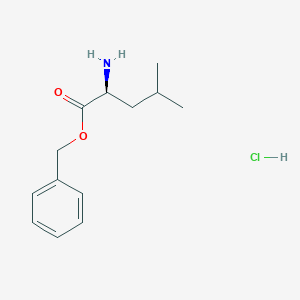

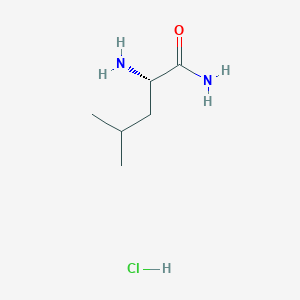

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.